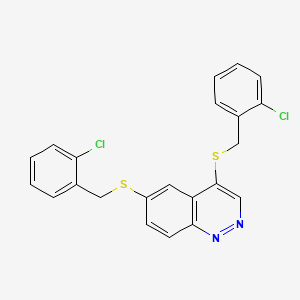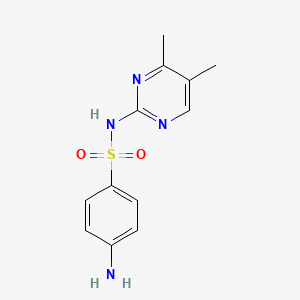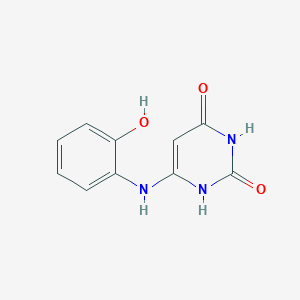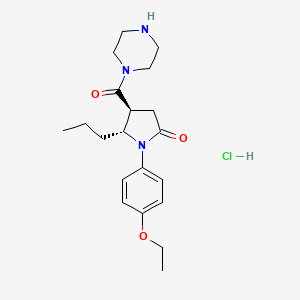
N-Decyl-N-(phosphonomethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Decyl-N-(phosphonomethyl)glycine is a chemical compound that belongs to the class of organophosphorus compounds. It is structurally related to glyphosate, a well-known herbicide. This compound is characterized by the presence of a decyl group, a phosphonomethyl group, and a glycine moiety. It is primarily used in agricultural applications as a herbicide due to its ability to inhibit specific plant enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(phosphonomethyl)glycine typically involves the reaction of glycine with phosphonomethylating agents. One common method is the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions to form N-(phosphonomethyl)glycine. This intermediate can then be reacted with decyl bromide in the presence of a base to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process starts with the synthesis of N-(phosphonomethyl)glycine, followed by the introduction of the decyl group through alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Decyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The decyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkylated derivatives.
科学研究应用
N-Decyl-N-(phosphonomethyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on plant enzymes and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
作用机制
The mechanism of action of N-Decyl-N-(phosphonomethyl)glycine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, the compound disrupts the production of essential amino acids, leading to the death of the plant.
相似化合物的比较
Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide.
Aminomethylphosphonic acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Uniqueness
N-Decyl-N-(phosphonomethyl)glycine is unique due to the presence of the decyl group, which enhances its lipophilicity and potentially its herbicidal activity. This structural modification distinguishes it from other similar compounds and may offer advantages in specific applications.
属性
| 92836-90-3 | |
分子式 |
C13H28NO5P |
分子量 |
309.34 g/mol |
IUPAC 名称 |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChI 键 |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)




![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)


